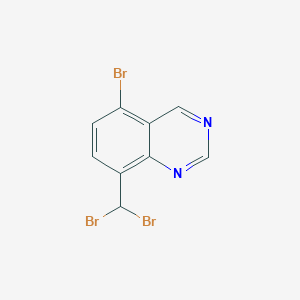

5-Bromo-8-(dibromomethyl)quinazoline

Description

Significance of Quinazoline (B50416) Scaffolds in Modern Chemical Research

Quinazoline and its derivatives are of paramount importance in modern chemical research, primarily due to their wide spectrum of biological activities. The inherent structural features of the quinazoline ring system allow for diverse functionalization, leading to a vast chemical space for the development of novel therapeutic agents. Researchers have successfully synthesized a variety of quinazoline compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The fusion of the benzene (B151609) and pyrimidine (B1678525) rings creates a unique electronic environment that facilitates interactions with various biological targets. This has led to the development of several FDA-approved drugs containing the quinazoline core, further cementing its significance in medicinal chemistry.

Overview of Halogenated Quinazoline Derivatives in Synthetic Strategies

The introduction of halogen atoms onto the quinazoline scaffold dramatically influences its chemical reactivity and biological profile. Halogenated quinazolines are versatile intermediates in organic synthesis, primarily serving as precursors for the construction of more complex molecules through various cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted quinazolines.

Structure-activity relationship (SAR) studies have consistently shown that the presence, number, and position of halogen substituents can significantly modulate the biological efficacy of quinazoline derivatives. For instance, halogenation at specific positions has been shown to enhance the antimicrobial and cytotoxic activities of these compounds. nih.gov The strategic placement of halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Rationale for Focused Investigation of 5-Bromo-8-(dibromomethyl)quinazoline

While specific research on this compound is limited in publicly available literature, a focused investigation into this compound can be rationalized based on several key factors. The presence of multiple bromine atoms—one on the aromatic ring and two on the methyl side chain—suggests a high degree of synthetic utility. The bromine atom at the 5-position can be exploited for further functionalization of the quinazoline core.

The dibromomethyl group at the 8-position is a particularly interesting feature. This functional group is a precursor to an aldehyde, which can then be used in a variety of subsequent chemical transformations, such as the formation of imines, oximes, and other derivatives. This dual reactivity makes this compound a potentially valuable building block for combinatorial chemistry and the synthesis of novel compound libraries for biological screening. The increased number of halogen atoms may also contribute to enhanced biological activity, a hypothesis that warrants further investigation. pnrjournal.com

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research focused on this compound would likely revolve around its synthesis, characterization, and exploration of its synthetic applications. A key goal would be to develop an efficient and scalable synthetic route to this compound, which is not currently well-established. This would involve investigating methods for the selective bromination of the quinazoline ring and the subsequent radical bromination of the methyl group at the 8-position.

Once synthesized, a thorough characterization using modern spectroscopic techniques would be essential to confirm its structure and purity. Subsequent research would likely focus on exploring the reactivity of both the aryl bromide and the dibromomethyl group. This could involve subjecting the compound to various cross-coupling reactions, nucleophilic substitutions, and transformations of the dibromomethyl group into other functional moieties. The ultimate aim of such academic endeavors would be to establish this compound as a versatile tool for organic synthesis and to evaluate the biological potential of the novel compounds derived from it.

Hypothetical Synthesis and Characterization

Given the absence of a documented synthetic pathway for this compound, a plausible route can be proposed based on established organic chemistry principles. The synthesis would likely commence with a commercially available or readily synthesized 8-methylquinazoline (B1603716).

A potential multi-step synthesis could be:

Bromination of the Quinazoline Ring: Selective bromination at the 5-position of 8-methylquinazoline could be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

Radical Bromination of the Methyl Group: The resulting 5-Bromo-8-methylquinazoline (B8813622) could then undergo side-chain halogenation. This is typically achieved through a radical mechanism, using NBS in the presence of a radical initiator like benzoyl peroxide or AIBN, and irradiating with UV light. orgoreview.compearson.com This step would introduce the two bromine atoms onto the methyl group to form the desired this compound.

Table 1: Hypothetical Reaction Scheme

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 8-Methylquinazoline | NBS, solvent (e.g., CCl₄ or CH₃CN) | 5-Bromo-8-methylquinazoline |

The characterization of the final product would rely on a combination of spectroscopic methods to confirm its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons on the quinazoline ring with characteristic chemical shifts and coupling constants. A singlet for the CHBr₂ proton at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbon atoms of the quinazoline ring and a distinct signal for the dibromomethyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₅Br₃N₂, exhibiting a characteristic isotopic pattern for three bromine atoms. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H, C=N, and C-Br stretching vibrations. |

Research Findings and Potential Applications

While specific research findings for this compound are not available, the study of analogous polyhalogenated quinazolines provides valuable insights. Research on other brominated quinazoline derivatives has demonstrated their potential as cytotoxic agents. nih.gov The introduction of multiple halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

The dibromomethyl group is a versatile synthetic handle that can be converted into an aldehyde functionality. This opens up a wide range of possibilities for creating diverse molecular architectures. For example, the aldehyde can be used to synthesize Schiff bases, which are known to possess a variety of biological activities. Furthermore, the aldehyde can participate in various condensation and cyclization reactions to build more complex heterocyclic systems.

The academic research on this compound would therefore likely focus on:

Exploring its reactivity: Systematically investigating the chemical transformations of both the aryl bromide and the dibromomethyl group.

Library synthesis: Utilizing the compound as a scaffold to generate a library of novel quinazoline derivatives.

Biological evaluation: Screening the synthesized compounds for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects.

The investigation of this specific compound could contribute to a deeper understanding of the structure-activity relationships of polyhalogenated quinazolines and could lead to the discovery of new molecules with interesting biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1445781-42-9 |

|---|---|

Molecular Formula |

C9H5Br3N2 |

Molecular Weight |

380.86 g/mol |

IUPAC Name |

5-bromo-8-(dibromomethyl)quinazoline |

InChI |

InChI=1S/C9H5Br3N2/c10-7-2-1-5(9(11)12)8-6(7)3-13-4-14-8/h1-4,9H |

InChI Key |

CGFBZQQAFATWRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1C(Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 8 Dibromomethyl Quinazoline

Strategies for Quinazoline (B50416) Core Construction Precursors

The foundational step in the synthesis of the target molecule is the construction of a suitable quinazoline precursor, which can then be further functionalized. A key intermediate for the synthesis of 5-Bromo-8-(dibromomethyl)quinazoline is 8-methylquinazolin-4(3H)-one.

Cyclization Pathways to 4-Oxo-3,4-dihydroquinazolines

The Niementowski quinazoline synthesis is a classical and widely employed method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones) wwjmrd.comnih.gov. This reaction involves the condensation of an anthranilic acid derivative with an amide. For the synthesis of the 8-methylquinazolin-4(3H)-one precursor, 2-amino-3-methylbenzoic acid is the logical starting material.

The reaction of 2-amino-3-methylbenzoic acid with formamide (B127407) under thermal or microwave-assisted conditions leads to the formation of 8-methylquinazolin-4(3H)-one researchgate.netgeneris-publishing.com. The use of an excess of formamide can serve as both the reactant and a solvent generis-publishing.com. Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods nih.gov.

Table 1: Synthesis of 8-methylquinazolin-4(3H)-one via Niementowski Reaction

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | Formamide | Heat, 130-140 °C, 2h | 8-Methylquinazolin-4(3H)-one | Good to excellent | generis-publishing.com |

Annelation Reactions for Quinazoline Ring Formation

Annelation reactions provide an alternative route to the quinazoline ring system. While various methods exist for the annelation of five-membered heterocycles onto the quinazoline core, the direct construction of the 8-methylquinazoline (B1603716) precursor for this specific target molecule is most efficiently achieved through the cyclization strategies mentioned above mdpi.com.

Introduction of Halogen Substituents on the Quinazoline Core

Direct Bromination Approaches at the C5 Position

The direct bromination of the quinazoline ring at the C5 position can be achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of aromatic and heteroaromatic compounds researchgate.netmanac-inc.co.jp. The bromination of quinazolines is known to occur on the benzene (B151609) moiety, as the pyridine (B92270) ring is generally electron-deficient researchgate.net.

In the proposed synthesis, 8-methylquinazolin-4(3H)-one can be treated with NBS in a suitable solvent, such as a strong acid like concentrated sulfuric acid, to facilitate electrophilic aromatic substitution preferentially at the C5 position. The presence of the methyl group at C8 may influence the regioselectivity of this reaction.

Table 2: Proposed C5-Bromination of 8-methylquinazolin-4(3H)-one

| Starting Material | Reagent | Conditions | Product | Anticipated Outcome | Reference |

|---|

Pre-functionalization and Halogen Exchange Strategies

While direct bromination is a more straightforward approach, pre-functionalization followed by halogen exchange represents an alternative strategy. This could involve introducing a different functional group at the C5 position that can later be converted to a bromine atom. However, for the synthesis of 5-bromoquinazolines, direct bromination is generally more efficient and atom-economical.

Formation of the Dibromomethyl Moiety at the C8 Position

The final key transformation is the conversion of the methyl group at the C8 position into a dibromomethyl group. This is typically achieved through a free-radical bromination reaction.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for benzylic and allylic brominations mychemblog.comorganic-chemistry.org. To achieve dibromination of the 8-methyl group on the 5-bromo-8-methylquinazolin-4(3H)-one intermediate, an excess of NBS (at least two equivalents) would be required, along with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BZP) wwjmrd.commychemblog.com. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (though less toxic alternatives like 1,2-dichlorobenzene (B45396) are now preferred) and is often initiated by heat or UV light mychemblog.comkoreascience.kr.

It is also plausible to perform the benzylic bromination on 8-methylquinazolin-4(3H)-one prior to the C5 bromination. However, the electron-withdrawing nature of the resulting dibromomethyl group might deactivate the aromatic ring, making the subsequent electrophilic bromination at C5 more challenging. Therefore, the sequence of C5 bromination followed by C8-dibromination is likely the more favorable pathway.

Table 3: Proposed Dibromination of the 8-Methyl Group

| Starting Material | Reagents | Conditions | Product | Reference |

|---|

Subsequent conversion of the 4-oxo group in 5-Bromo-8-(dibromomethyl)quinazolin-4(3H)-one to the final quinazoline can be accomplished through a two-step process. First, chlorination of the 4-oxo group using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), yields the corresponding 4-chloroquinazoline (B184009) derivative nih.govresearchgate.netindianchemicalsociety.com. This is followed by a reductive dehalogenation step to remove the chlorine atom at the C4 position, which can be achieved using various reducing agents, such as catalytic hydrogenation, to yield the final product, this compound nih.gov.

Radical Halogenation Methodologies for Methyl Groups

The introduction of bromine atoms onto the methyl group at the 8-position of the 5-bromoquinazoline (B1371632) core is most effectively achieved through radical halogenation. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), a versatile reagent for benzylic and allylic brominations. libretexts.org The reaction, commonly known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. organic-chemistry.org

The process is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV irradiation). The resulting bromine radical then abstracts a hydrogen atom from the 8-methyl group of the 5-bromo-8-methylquinazoline (B8813622) precursor, generating a resonance-stabilized benzylic radical. This radical intermediate then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to form the brominated product and another bromine radical, thus propagating the chain reaction. chemistrysteps.com

The selectivity of this reaction for the benzylic position over other positions on the quinazoline ring is a key advantage of this methodology. The stability of the benzylic radical intermediate is significantly higher than that of radicals formed at other positions, ensuring the regioselectivity of the bromination.

Sequential Bromination Techniques

To achieve the desired dibromomethyl functionality, sequential bromination of the 8-methyl group is necessary. This is typically accomplished by controlling the stoichiometry of the reactants. The initial radical bromination of 5-bromo-8-methylquinazoline yields the monobrominated intermediate, 5-bromo-8-(bromomethyl)quinazoline. This intermediate can then undergo a second radical bromination under similar reaction conditions to afford the target compound, this compound.

The control over the degree of bromination is a critical aspect of this synthetic step. The use of at least two equivalents of NBS is required to favor the formation of the dibrominated product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure the desired level of bromination is achieved without significant formation of the tribrominated byproduct.

A study on the benzylic bromination of a trimethyl-pivaloyloxymethylquinazolinone derivative demonstrated the feasibility of selective bromination on the quinazoline scaffold. The study highlighted that careful selection of reaction conditions, such as the choice of initiator and solvent, can influence the outcome and yield of the desired brominated product. acgpubs.org

Alternative Synthetic Routes to the –CHBr2 Group

While radical bromination of a methyl group is the most direct and common method for introducing a dibromomethyl group at a benzylic position, alternative, albeit less direct, synthetic strategies could be envisioned. One such approach could involve the oxidation of the 8-methyl group to an aldehyde (8-formyl-5-bromoquinazoline). This aldehyde could then be subjected to a bromination reaction, for example, using phosphorus pentabromide or a similar brominating agent, to convert the formyl group into a dibromomethyl group. However, this multi-step sequence is less atom-economical and may involve harsher reaction conditions compared to the direct radical bromination of the methyl group.

Another theoretical possibility could involve the direct introduction of a dibromomethyl group via a functional group interconversion from a different precursor. For instance, a carboxylic acid at the 8-position could potentially be converted to the dibromomethyl derivative, though this would likely involve a complex and low-yielding series of reactions. Given the efficiency and selectivity of radical bromination, these alternative routes are generally considered less practical for the synthesis of this compound.

Convergent and Divergent Synthetic Approaches for this compound

A divergent approach would involve the initial synthesis of a common precursor, such as 8-methylquinazoline, which could then be subjected to various transformations to generate a library of derivatives. In the context of the target molecule, this would involve the bromination of 8-methylquinazoline at the 5-position to yield 5-bromo-8-methylquinazoline, followed by the radical dibromination of the methyl group. This approach allows for the late-stage introduction of diversity at different positions of the quinazoline ring.

A convergent synthesis , on the other hand, would involve the preparation of key fragments that are then assembled in the final stages of the synthesis. For this compound, a convergent strategy could involve the synthesis of a suitably substituted anthranilic acid derivative, such as 2-amino-6-bromo-3-(dibromomethyl)benzoic acid, which would then be cyclized to form the final quinazoline ring. However, the synthesis of such a highly functionalized and potentially unstable precursor would be challenging. Therefore, a more linear approach, starting with the construction of the 5-bromo-8-methylquinazoline scaffold followed by functionalization, is generally the more practical and commonly employed strategy.

The synthesis of the key precursor, 5-bromo-8-methylquinazoline, can be envisioned through the Niementowski quinazoline synthesis. researchgate.netresearchgate.netrsc.org This would involve the condensation of 2-amino-6-bromo-3-methylbenzoic acid with formamide or a similar one-carbon source. The synthesis of the required substituted anthranilic acid could be achieved from commercially available starting materials through a sequence of nitration, reduction, and bromination reactions. For example, 3-methylbenzoic acid can be nitrated, the nitro group subsequently reduced to an amine, and the resulting 2-amino-3-methylbenzoic acid can then be brominated at the 6-position.

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the radical bromination step include the choice of solvent, the radical initiator, the reaction temperature, and the stoichiometry of NBS.

Solvent Selection: The choice of solvent can significantly impact the efficiency of radical brominations. Non-polar, inert solvents such as carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2) are traditionally used to minimize side reactions. organic-chemistry.org However, due to toxicity and environmental concerns associated with chlorinated solvents, alternative solvents like acetonitrile (B52724) or (trifluoromethyl)benzene have been explored and found to be effective. lookchem.com

Radical Initiator and Temperature: The rate of radical initiation can be controlled by the choice of initiator and the reaction temperature. AIBN and BPO have different decomposition temperatures, allowing for the selection of an appropriate initiator based on the desired reaction temperature. Photochemical initiation offers an alternative that can often be performed at lower temperatures.

Stoichiometry of NBS: As previously discussed, the molar ratio of NBS to the 5-bromo-8-methylquinazoline substrate is the primary factor in controlling the degree of bromination. Careful control of this ratio is essential for maximizing the yield of the dibrominated product while minimizing the formation of mono- and tri-brominated impurities.

Recent advancements in synthetic methodology, such as the use of continuous flow chemistry for photochemical benzylic brominations, have shown promise for improving reaction efficiency, safety, and scalability. rsc.orgrsc.org These techniques allow for precise control over reaction parameters and can lead to higher yields and purities.

Table of Reaction Parameters for Benzylic Bromination

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine, favoring radical substitution over electrophilic addition. |

| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon thermal decomposition. |

| UV light | An alternative method for initiating the reaction photochemically. | |

| Solvent | Carbon tetrachloride (traditional), Dichloromethane, Acetonitrile, (Trifluoromethyl)benzene | Inert solvent that does not react with the radicals. Modern alternatives are preferred for safety and environmental reasons. |

| Temperature | Reflux | Typically required for thermal initiation with AIBN or BPO. |

| Stoichiometry of NBS | > 2 equivalents | To favor the formation of the dibrominated product over the monobrominated intermediate. |

Reactivity and Chemical Transformations of 5 Bromo 8 Dibromomethyl Quinazoline

Reactions Involving the C5-Bromine Atom

The bromine atom at the C5 position of the quinazoline (B50416) ring is amenable to a range of transformations typical for aryl bromides, particularly those activated by the presence of the heterocyclic ring system.

Cross-Coupling Reactions at the C5 Position (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-8-(dibromomethyl)quinazoline, these reactions would enable the introduction of a wide array of substituents at the C5 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the C5-bromo position with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for forming biaryl structures or introducing alkyl or vinyl groups. nih.govnih.govresearchgate.net The general conditions for such a reaction on a related bromo-substituted heterocyclic system might involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DMF. nih.gov

Sonogashira Coupling: To introduce an alkynyl moiety at the C5 position, a Sonogashira coupling with a terminal alkyne would be employed. researchgate.net This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base like an amine. researchgate.net

Heck Reaction: The Heck reaction would allow for the arylation or vinylation of the C5 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base. acs.orgnih.govfrontiersin.org

Table 1: Hypothetical Cross-Coupling Reactions at the C5 Position

| Coupling Reaction | Reagents | Catalyst/Conditions | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Heat | 5-Aryl-8-(dibromomethyl)quinazoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, Heat | 5-Alkynyl-8-(dibromomethyl)quinazoline |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N, DMF, Heat | 5-Alkenyl-8-(dibromomethyl)quinazoline |

Nucleophilic Aromatic Substitution (SNAr) Strategies

The quinazoline ring is an electron-deficient system, which can facilitate nucleophilic aromatic substitution (SNAr) at the halogenated C5 position, especially with strong nucleophiles. nih.gov The reaction proceeds through a Meisenheimer-like intermediate. While the reactivity at the C4 position of quinazolines is generally higher for SNAr, substitution at other positions is also possible, particularly with appropriate activation. nih.gov For this compound, this could involve reactions with amines, alkoxides, or thiolates to introduce new functional groups.

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cachim.itunblog.frwikipedia.orgbaranlab.orgorganic-chemistry.org In the context of this compound, the nitrogen atoms within the quinazoline ring could potentially act as directing groups for lithiation at an adjacent position. However, the presence of the bromine atom introduces complexity, as halogen-metal exchange is a common competing reaction with organolithium reagents. uwindsor.ca If DoM were to occur, for instance at the C6 position, the resulting organolithium species could be quenched with various electrophiles to introduce a wide range of substituents.

Transformations of the C8-Dibromomethyl Group

The dibromomethyl group at the C8 position is a versatile functional handle that can be transformed into other important functionalities, such as aldehydes or carboxylic acids.

Reductive Dehalogenation Pathways

The bromine atoms of the dibromomethyl group can be removed through reductive dehalogenation. This could be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. Partial reduction could potentially lead to the monobromomethyl derivative, while complete reduction would yield an 8-methyl group.

Hydrolysis and Oxidation Reactions to Carbonyl or Carboxyl Functions

One of the most valuable transformations of a dibromomethyl group is its conversion to a carbonyl group.

Hydrolysis to Aldehyde: Under appropriate conditions, such as treatment with silver nitrate (B79036) in aqueous ethanol (B145695) or simply heating in the presence of water and a mild base, the dibromomethyl group can be hydrolyzed to an aldehyde, yielding 5-Bromo-8-formylquinazoline.

Oxidation to Carboxylic Acid: The dibromomethyl group can be directly oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Alternatively, the intermediate aldehyde can be further oxidized to the carboxylic acid, 5-Bromo-8-carboxyquinazoline, using milder oxidizing agents. nih.govresearchgate.netfrontiersin.org

Table 2: Hypothetical Transformations of the C8-Dibromomethyl Group

| Transformation | Reagents/Conditions | Expected Product |

| Reductive Dehalogenation | Zn, AcOH | 5-Bromo-8-methylquinazoline (B8813622) |

| Hydrolysis | AgNO₃, aq. EtOH | 5-Bromo-8-formylquinazoline |

| Oxidation | KMnO₄, heat | 5-Bromo-8-carboxyquinazoline |

Nucleophilic Displacement of Bromine Atoms

The bromine atom at the 5-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is influenced by the electron-withdrawing nature of the quinazoline ring system, which can stabilize the intermediate Meisenheimer complex formed during the substitution process. While direct studies on this compound are not extensively documented, analogies can be drawn from related bromo-substituted heterocyclic systems.

For instance, studies on other bromo-substituted heterocycles have demonstrated successful displacement of the bromide ion by various nucleophiles. organic-chemistry.org The reaction conditions for such transformations typically involve a polar aprotic solvent and may be facilitated by a base to enhance the nucleophilicity of the attacking species.

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromo-Heterocycles (Note: These are analogous reactions and not specific to this compound)

| Substrate | Nucleophile | Conditions | Product | Reference |

| 5-Bromo-1,2,3-triazine | Phenol | Cs2CO3, THF, 40°C | 5-Phenoxy-1,2,3-triazine | organic-chemistry.org |

| 2,4-Dichloroquinazoline | Various amines | Various (e.g., THF, reflux) | 2-Chloro-4-aminoquinazolines | nih.gov |

The presence of the dibromomethyl group at the 8-position may exert some steric hindrance, potentially influencing the rate of nucleophilic attack at the 5-position. However, the primary determinant of reactivity in SNAr reactions is often the electronic effect of the ring system.

Reactivity as a Masked Aldehyde or Carboxylic Acid Precursor

The dibromomethyl group at the 8-position serves as a "masked" or protected form of a carbonyl group. This functionality can be readily converted into an aldehyde or a carboxylic acid under appropriate conditions, providing a valuable synthetic handle for further molecular elaboration.

Hydrolysis to Aldehyde: The hydrolysis of gem-dibromoalkanes to aldehydes is a well-established transformation. In the case of this compound, treatment with a suitable hydrolyzing agent, such as silver nitrate in aqueous ethanol or simply water at elevated temperatures, would be expected to yield 5-Bromoquinazoline-8-carbaldehyde. The reaction proceeds through a carbocation intermediate that is captured by water.

Oxidation to Carboxylic Acid: Further oxidation of the dibromomethyl group, or the aldehyde formed from its hydrolysis, can lead to the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are typically employed for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. The reaction conditions would need to be carefully controlled to avoid undesired side reactions on the quinazoline ring or with the bromine substituent.

Reactivity of the Quinazoline Nitrogen Atoms

The quinazoline scaffold contains two nitrogen atoms, N1 and N3, which are nucleophilic and can participate in various chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the quinazoline ring can be alkylated or acylated using appropriate electrophiles. In many quinazoline derivatives, N-alkylation is a common reaction. juniperpublishers.com The regioselectivity of these reactions (i.e., whether the substitution occurs at N1 or N3) can be influenced by the steric and electronic environment around the nitrogen atoms, as well as the reaction conditions. For this compound, the steric bulk of the adjacent dibromomethyl group at the 8-position would likely direct alkylation or acylation towards the N1 position.

Table 2: Examples of N-Alkylation of Quinazolinone Derivatives (Note: These are analogous reactions and not specific to this compound)

| Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride | K2CO3 / DMF | 3-Benzylquinazolin-4(3H)-one | juniperpublishers.com |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | Not specified | N-Alkylated product | uw.edu |

Quaternization Strategies

The nitrogen atoms in the quinazoline ring can also undergo quaternization upon reaction with a strong alkylating agent, such as an alkyl halide or a trialkyloxonium salt. This reaction results in the formation of a positively charged quinazolinium salt. The quaternization can occur at either N1 or N3, and the position of quaternization will depend on the relative nucleophilicity and steric accessibility of the two nitrogen atoms. The presence of the electron-withdrawing bromine and the bulky dibromomethyl group will influence the reactivity of the nitrogen atoms towards quaternization. Analogous quaternization reactions have been reported for other heterocyclic systems. mostwiedzy.plmdpi.com

Electrophilic Aromatic Substitution Reactivity of the Quinazoline Ring

The benzene (B151609) portion of the quinazoline ring can undergo electrophilic aromatic substitution, although the pyrimidine (B1678525) ring is generally deactivating towards this type of reaction. The position of substitution is directed by the existing substituents: the bromine atom at the 5-position and the dibromomethyl group at the 8-position.

Chemo- and Regioselectivity in Multi-functionalized Systems

This compound possesses multiple reactive sites, leading to considerations of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity: In reactions involving nucleophiles, a key consideration is whether the nucleophile will attack the carbon bearing the bromine at the 5-position (SNAr), the benzylic carbon of the dibromomethyl group (SN1 or SN2), or one of the quinazoline nitrogen atoms. The outcome will depend on the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent), and the relative electrophilicity of the different sites. For example, a soft nucleophile might preferentially displace the bromine in an SNAr reaction, while a hard, basic nucleophile might favor deprotonation followed by other transformations.

Regioselectivity: In electrophilic aromatic substitution reactions, the regioselectivity will be governed by the combined directing effects of the bromo and dibromomethyl substituents, as discussed in section 3.4. Similarly, in N-alkylation or N-acylation reactions, the regioselectivity between N1 and N3 will be influenced by steric and electronic factors. The bulky dibromomethyl group at the 8-position is expected to sterically hinder reactions at the adjacent N1 position to some extent, although electronic factors will also play a crucial role.

Mechanistic Investigations of 5 Bromo 8 Dibromomethyl Quinazoline Synthesis and Reactions

Elucidation of Reaction Mechanisms in Dibromomethyl Group Formation

The synthesis of the 8-(dibromomethyl) group on a quinazoline (B50416) core, starting from an 8-methylquinazoline (B1603716) precursor, proceeds via a free-radical halogenation mechanism. This transformation is analogous to the well-established Wohl-Ziegler reaction for benzylic bromination. masterorganicchemistry.com The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). masterorganicchemistry.comchemistrysteps.com

The mechanism is a chain reaction involving three key stages:

Initiation: The reaction begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small quantity of bromine radicals (Br•). chemistrysteps.com This step requires an input of energy, typically heat or light.

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the methyl group at the C8 position of the quinazoline ring. This abstraction is highly regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the quinazoline aromatic system. youtube.com Second, this stabilized benzylic radical reacts with a molecule of Br₂ (formed from the reaction of HBr byproduct with NBS) or NBS itself to form the 8-(bromomethyl)quinazoline and a new bromine radical, which continues the chain. chemistrysteps.comscientificupdate.com To achieve the dibrominated product, this two-step propagation cycle is repeated on the 8-(bromomethyl) intermediate. The second hydrogen abstraction also results in a resonance-stabilized radical, facilitating the introduction of the second bromine atom.

Termination: The reaction is concluded when radicals are consumed through various combination reactions, such as the coupling of two bromine radicals or a bromine radical with a benzylic radical.

The exclusive bromination at the benzylic position is a direct consequence of the lower bond dissociation energy of the benzylic C-H bonds compared to other C-H bonds and the significant resonance stabilization of the intermediate benzylic radical. masterorganicchemistry.com The formation of the dibromomethyl group specifically requires a stoichiometric excess of the brominating agent and careful control of reaction conditions to manage the sequential bromination steps and avoid the formation of the tribromomethyl product. scientificupdate.com

| Factor | Role in Mechanism | Typical Conditions/Reagents | Reference |

|---|---|---|---|

| Brominating Agent | Provides the source of bromine atoms. | N-Bromosuccinimide (NBS) | chemistrysteps.com |

| Initiator | Generates initial radical species to start the chain reaction. | AIBN, Benzoyl Peroxide, UV light | masterorganicchemistry.com |

| Solvent | Inert medium that does not participate in the radical reaction. | Carbon tetrachloride (CCl₄), Trifluorotoluene | masterorganicchemistry.com |

| Benzylic C-H Bond | The reactive site due to its lower bond dissociation energy. | Methyl group at C8 of the quinazoline ring | masterorganicchemistry.com |

| Benzylic Radical | Key resonance-stabilized intermediate that dictates regioselectivity. | 8-(Bromomethyl)quinazolin-5-yl radical | youtube.com |

Mechanistic Pathways of Cross-Coupling Reactions at C5

The bromine atom at the C5 position of 5-Bromo-8-(dibromomethyl)quinazoline serves as an effective leaving group for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck couplings are powerful tools for the functionalization of this position. nih.gov The general mechanistic paradigm for these reactions, particularly for the widely used Suzuki and Stille couplings, involves a palladium catalyst and follows a catalytic cycle. researchgate.netlibretexts.org

The catalytic cycle for a Suzuki-Miyaura reaction at the C5 position can be described as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the C5-Br bond of the quinazoline substrate. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. libretexts.org This is often the rate-determining step of the cycle.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester), after activation by a base, transfers its organic moiety to the Pd(II) complex. organic-chemistry.org The base (e.g., K₂CO₃, Cs₂CO₃) coordinates to the boron atom, forming a boronate species which enhances the nucleophilicity of the organic group, thereby facilitating its transfer to the palladium center and displacing the halide ligand. researchgate.netorganic-chemistry.org

Reductive Elimination: This is the final step where the two organic ligands on the palladium—the quinazoline moiety and the group from the organoboron reagent—couple together. libretexts.org This process forms the new C-C bond, yields the final product, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Studies on Nucleophilic Substitution Mechanisms at C5 and C8

The two distinct halogenated sites on this compound allow for selective nucleophilic substitution reactions governed by different mechanisms.

At the C5 Position: The C5-bromo group is part of an aromatic system. Nucleophilic substitution at this site proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. gla.ac.uk This pathway is viable because the quinazoline ring is inherently electron-deficient due to the presence of two nitrogen atoms, which can stabilize the key anionic intermediate. The SNAr mechanism involves two main steps:

A nucleophile attacks the C5 carbon, which bears the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the quinazoline ring system, with the nitrogen atoms playing a crucial role in stabilization. gla.ac.uk This addition step is typically the rate-determining step.

The leaving group (bromide ion) is eliminated, restoring the aromaticity of the quinazoline ring and forming the substituted product. gla.ac.uk

The reactivity of the C5 position towards SNAr is influenced by the nature of the nucleophile and the electronic properties of the quinazoline ring. chim.it

At the C8 Position: The dibromomethyl group at C8 is a benzylic-type dihalide. Nucleophilic substitution at this carbon can occur via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com

SN2 Mechanism: A strong nucleophile can attack the benzylic carbon in a single, concerted step, displacing one of the bromide ions as a leaving group. youtube.com Given that it is a secondary-like benzylic position, steric hindrance could play a role.

SN1 Mechanism: Under conditions favoring carbocation formation (e.g., with a weak nucleophile in a polar, protic solvent), the reaction may proceed via an SN1 pathway. This would involve the initial loss of a bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate would then be rapidly captured by the nucleophile. The stability of this carbocation is enhanced by delocalization of the positive charge into the quinazoline ring system.

Sequential substitution of both bromine atoms on the dibromomethyl group is possible, allowing for the introduction of two nucleophiles, which could be the same or different depending on the reaction sequence.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. nih.gov For quinazoline derivatives, DFT calculations provide deep insights into reaction energetics, the stability of intermediates, and the structures of transition states. mdpi.comresearchgate.net

These computational studies can be applied to the reactions of this compound in several ways:

Intermediate Stability: The relative energies of intermediates, such as the benzylic radical in bromination or the Meisenheimer complex in SNAr, can be calculated to rationalize reaction regioselectivity and feasibility. mdpi.com

Transition State Analysis: The geometry and electronic structure of transition states can be optimized. Analyzing these structures provides a detailed picture of bond-forming and bond-breaking processes. For instance, in a Suzuki coupling, the transition state for the oxidative addition step can be modeled to understand the influence of different ligands on the palladium catalyst.

Electronic Property Calculation: Parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and atomic charges can be calculated. sapub.org These properties help in predicting the reactivity of different sites on the molecule. For example, the LUMO distribution can indicate the most electrophilic sites susceptible to nucleophilic attack, while the MEP can map electron-rich and electron-poor regions of the molecule. nih.govsapub.org

| Computational Parameter | Significance and Application | Reference |

|---|---|---|

| Activation Energy (Ea) | Determines the rate of a reaction step; helps identify the rate-determining step. | acs.org |

| Gibbs Free Energy of Reaction (ΔG) | Indicates the thermodynamic favorability (spontaneity) of a reaction. | mdpi.comacs.org |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. | sapub.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. | sapub.org |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge delocalization and the stability of intermediates like radicals or carbocations. | researchgate.net |

Investigation of Intermediate Species and Reaction Pathways

The reaction pathways for the synthesis and transformation of this compound are dictated by the formation and stability of key reactive intermediates.

Benzylic Radical Intermediate: In the formation of the dibromomethyl group, the central intermediate is the benzylic radical at the C8 position. The stability of this radical is paramount and is derived from the delocalization of the unpaired electron across the adjacent quinazoline ring system. This delocalization lowers the energy of the radical, making the benzylic C-H bond weaker and more susceptible to hydrogen abstraction compared to other alkyl C-H bonds. The pathway involves sequential formation of a monobrominated and then a dibrominated radical intermediate.

Organopalladium Intermediates: For cross-coupling reactions at C5, the entire catalytic cycle is a sequence of organometallic intermediates. libretexts.org The initial oxidative addition product is a quinazolinyl-palladium(II) halide complex. The subsequent transmetalation step generates a diorganopalladium(II) species, which holds both the quinazoline moiety and the incoming organic group. The stability and reactivity of these intermediates are finely tuned by the phosphine (B1218219) or N-heterocyclic carbene ligands attached to the palladium center.

Meisenheimer Complex: In the SNAr pathway at C5, the key intermediate is the Meisenheimer complex. gla.ac.uk This is a non-aromatic, anionic σ-complex where the attacking nucleophile and the bromine atom are both bonded to the C5 carbon. The stability of this complex, achieved through resonance delocalization of the negative charge, is crucial for the reaction to proceed. The electron-withdrawing nature of the quinazoline nitrogens is essential for this stabilization.

Benzylic Carbocation: For an SN1 reaction at the 8-(dibromomethyl) group, the proposed intermediate would be a benzylic carbocation. Similar to the benzylic radical, this carbocation would be stabilized by resonance, with the positive charge delocalized into the aromatic ring.

Understanding the structure and energetics of these intermediates is fundamental to controlling the reaction pathways and achieving desired synthetic outcomes.

Derivatization and Synthetic Utility of 5 Bromo 8 Dibromomethyl Quinazoline

Use as a Building Block for Complex Polycyclic Systems

The dual reactivity of 5-Bromo-8-(dibromomethyl)quinazoline makes it an excellent starting material for the synthesis of complex polycyclic and fused-ring systems. The C5-bromo and C8-dibromomethyl groups can act as handles for intramolecular cyclization reactions, leading to novel heterocyclic frameworks.

One potential synthetic route involves an initial functionalization at the C5 position via a palladium-catalyzed cross-coupling reaction, introducing a nucleophilic group. For instance, a Suzuki coupling could introduce a boronic acid-containing substituent, or a Buchwald-Hartwig amination could install an amine. Subsequent treatment with a base could then trigger an intramolecular nucleophilic substitution, where the introduced nucleophile displaces one of the bromine atoms of the dibromomethyl group, forming a new fused ring.

Alternatively, the dibromomethyl group can be converted to other functionalities that can participate in cyclization. For example, hydrolysis to an aldehyde (as discussed in section 5.3) followed by a condensation reaction with a nucleophile introduced at the C5 position can lead to the formation of a new heterocyclic ring fused to the quinazoline (B50416) core. These strategies are instrumental in creating diverse libraries of polycyclic quinazolinones, which are known to possess a broad spectrum of biological activities. nih.gov

Table 1: Potential Intramolecular Cyclization Strategies

| Step 1: C5-Functionalization | Step 2: C8-Group Transformation & Cyclization | Resulting System |

|---|---|---|

| Buchwald-Hartwig Amination (e.g., with aniline) | Base-mediated intramolecular nucleophilic substitution | Fused Diazocine-Quinazoline System |

| Suzuki Coupling (e.g., with 2-formylphenylboronic acid) | Intramolecular Aldol (B89426) Condensation after C8-hydrolysis | Fused Benzodiazepine-Quinazoline System |

Synthesis of Novel Quinazoline Analogues via C5-Bromine Functionalization

The bromine atom at the C5 position of the quinazoline ring is a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule's steric and electronic properties, which is a cornerstone of drug discovery and materials science.

Suzuki-Miyaura Coupling: The reaction of the C5-bromo group with various aryl, heteroaryl, or vinyl boronic acids or esters provides a direct method to form new carbon-carbon bonds. nanochemres.orgslideshare.net This reaction is known for its high functional group tolerance and is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting alkynyl-quinazolines are valuable intermediates themselves, as the alkyne can undergo further transformations such as cycloadditions or reductions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the C5-bromo group with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orglibretexts.org This is a powerful tool for installing amine functionalities that can modulate solubility, basicity, and biological receptor interactions.

Heck Coupling: The C5 position can be functionalized with alkenes through the Heck reaction, introducing vinyl groups that can be further elaborated.

Stille Coupling: This reaction involves the coupling of the C5-bromo group with organostannanes, providing another reliable method for C-C bond formation.

These reactions demonstrate the utility of the C5-bromo group as a key site for molecular diversification, allowing chemists to tailor the properties of the quinazoline scaffold for specific applications.

Table 2: Representative C5-Bromine Functionalization Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-8-(dibromomethyl)quinazoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-8-(dibromomethyl)quinazoline |

Preparation of Formyl- and Carboxyl-Substituted Quinazolines from the C8-Dibromomethyl Group

The dibromomethyl group at the C8 position serves as a synthetic equivalent of a formyl (aldehyde) group. This transformation is typically achieved through hydrolysis, providing a straightforward route to quinazoline-8-carboxaldehyde derivatives. The hydrolysis can be carried out under various conditions, such as refluxing in aqueous pyridine (B92270) or using aqueous calcium carbonate, which are mild enough to avoid affecting other functional groups. researchgate.net

Once the 5-bromo-8-formylquinazoline is obtained, the aldehyde can be a focal point for further synthetic modifications:

Oxidation: The formyl group can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This provides access to 5-bromoquinazoline-8-carboxylic acid, a key intermediate for the synthesis of amides, esters, and other acid derivatives.

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form new C-N bonds, yielding various 8-(aminomethyl)quinazoline derivatives.

Wittig Reaction: The aldehyde can be converted into an alkene by reaction with a phosphonium (B103445) ylide, allowing for carbon chain extension at the C8 position.

Condensation Reactions: The formyl group can participate in aldol or Knoevenagel condensations, forming α,β-unsaturated systems.

This two-step conversion from a stable dibromomethyl precursor to a reactive aldehyde and then to a stable carboxylic acid highlights the synthetic flexibility endowed by the C8-substituent.

Application in the Design and Synthesis of Advanced Chemical Probes

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and FDA-approved drugs. orientjchem.org this compound is an ideal starting material for the development of advanced chemical probes to study biological systems. nih.gov

Fluorescent probes, for example, can be synthesized by attaching a fluorophore to the quinazoline core. nih.gov The C5-bromo position is particularly well-suited for this purpose. A Sonogashira or Suzuki coupling reaction can be used to link the quinazoline to a fluorescent moiety like a coumarin, fluorescein, or BODIPY dye. The quinazoline portion of the molecule can be designed to bind to a specific biological target, such as an enzyme or receptor, while the fluorophore allows for visualization and tracking via fluorescence microscopy.

Furthermore, the C8-dibromomethyl group can be converted to a reactive handle (e.g., an aldehyde) to attach biotin (B1667282) for affinity purification studies or a photo-crosslinking group to covalently label binding partners. The orthogonal reactivity of the C5 and C8 positions allows for the sequential introduction of a targeting element and a reporter/effector tag, a crucial strategy in chemical biology.

Strategic Deployment in Multi-Step Organic Synthesis

The distinct reactivity of the aryl bromide at C5 and the benzylic-type dibromide at C8 allows for their selective and sequential manipulation in multi-step syntheses. This orthogonal reactivity is a powerful tool for building complex molecules in a controlled manner.

Exploration of Structure-Reactivity Relationships in Derived Compounds

The electronic nature of the quinazoline ring system and the influence of substituents at various positions play a critical role in the reactivity of the molecule. The two nitrogen atoms in the pyrimidine (B1678525) ring are electron-withdrawing, which deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution but influences the reactivity of existing functional groups.

The electron-withdrawing character of the quinazoline core affects the C5-Br bond, making it more susceptible to nucleophilic aromatic substitution under certain conditions and influencing its reactivity in palladium-catalyzed cycles. Studies on substituted quinazolines have shown that the electronic effect of a substituent can significantly alter the properties and reactivity of the entire system. rsc.orgresearchgate.net

For derivatives of this compound, introducing an electron-donating group at C5 via cross-coupling would increase the electron density of the aromatic system, potentially affecting the ease of hydrolysis of the C8-dibromomethyl group. Conversely, attaching a strong electron-withdrawing group at C5 would make the C8 position more electrophilic. A systematic study involving the synthesis of a library of analogues with diverse electronic properties at the C5 position, followed by kinetic analysis of reactions at the C8 position, would provide valuable quantitative data on these structure-reactivity relationships. Such studies are fundamental to understanding reaction mechanisms and for the rational design of new synthetic routes and molecules with tailored properties. chim.it

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 8 Dibromomethyl Quinazoline and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Bromo-8-(dibromomethyl)quinazoline in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the expected signals would include distinct regions for the aromatic protons of the quinazoline (B50416) core and the aliphatic proton of the dibromomethyl group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between adjacent protons on the benzene (B151609) and pyrimidine (B1678525) rings. The single proton of the dibromomethyl group (-CHBr₂) is expected to appear as a singlet at a significantly downfield chemical shift (likely δ 6.5-7.5 ppm) due to the strong deshielding effect of the two adjacent bromine atoms. The protons on the quinazoline ring (H2, H4, H6, H7) would resonate in the aromatic region (δ 7.5-9.5 ppm). researchgate.netchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound is expected to show nine distinct signals. The carbon of the dibromomethyl group would appear at a characteristic chemical shift, while the eight carbons of the quinazoline ring would be observed in the aromatic region (typically δ 120-165 ppm). researchgate.netoregonstate.edu The carbons directly attached to the bromine atoms (C5 and the dibromomethyl carbon) will experience significant shifts. researchgate.net

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the quinazoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the dibromomethyl proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 2 | ~9.3 (s) | ~160 | H2 -> C4, C8a |

| 4 | ~8.1 (s) | ~151 | H4 -> C2, C4a, C5 |

| 5 | - | ~120 | - |

| 6 | ~7.8 (d) | ~129 | H6 -> C4a, C8 |

| 7 | ~7.6 (d) | ~128 | H7 -> C5, C8a |

| 8 | - | ~135 | - |

| 4a | - | ~127 | - |

| 8a | - | ~150 | - |

| -CHBr₂ | ~7.0 (s) | ~40 | -CHBr₂ -> C8 |

Utilization of Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₉H₅Br₃N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of two bromine isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), a compound with three bromine atoms will exhibit a characteristic cluster of peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. youtube.comlibretexts.org This pattern is a definitive signature for the presence of three bromine atoms in the molecule. researchgate.net

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion will fragment in a predictable manner. Likely fragmentation pathways for this compound would include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Loss of HBr: A common fragmentation pathway for bromoalkanes.

Loss of the dibromomethyl radical (•CHBr₂): This would lead to a fragment corresponding to the 5-bromoquinazoline (B1371632) cation.

Cleavage of the quinazoline ring: Further fragmentation can lead to smaller ions, such as the benzonitrile (B105546) radical cation, resulting from the loss of HCN from the quinoline (B57606) ring. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₅Br₃N₂ |

| Molar Mass | ~380.86 g/mol |

| Isotopic Peaks (Relative Intensity) | M (100%), M+2 (300%), M+4 (300%), M+6 (100%) |

| Major Fragment Ion (m/z) | [M-Br]⁺ |

| Major Fragment Ion (m/z) | [M-HBr]⁺ |

| Major Fragment Ion (m/z) | [M-CHBr₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.org These two techniques are often complementary.

For this compound, the IR and Raman spectra would be expected to show several characteristic bands:

Aromatic C-H Stretching: Typically observed in the range of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The quinazoline ring system would exhibit a series of characteristic sharp absorptions between 1450 and 1620 cm⁻¹. amazonaws.com

C-H Bending: Aromatic C-H out-of-plane bending vibrations appear in the 900-650 cm⁻¹ region, and their pattern can provide information about the substitution pattern on the aromatic ring.

C-Br Stretching: The carbon-bromine stretching vibrations for both the aromatic C-Br and the aliphatic C-Br bonds would be found in the fingerprint region, typically between 700 and 500 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1620 - 1450 | IR, Raman |

| C-H Bend (out-of-plane) | 900 - 750 | IR |

| C(aromatic)-Br Stretch | ~1050 | IR |

| C(aliphatic)-Br Stretch | 700 - 550 | IR |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:

Unambiguous Confirmation of Structure: It would confirm the connectivity of all atoms and the substitution pattern on the quinazoline ring.

Precise Bond Lengths and Angles: This data provides insight into the electronic structure, such as the degree of aromaticity in the quinazoline ring and any strain introduced by the bulky substituents. nih.gov

Conformation: It would reveal the conformation of the dibromomethyl group relative to the plane of the quinazoline ring.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-stacking of the quinazoline rings or halogen bonding involving the bromine atoms, which can influence the material's physical properties. mdpi.com

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and impurities, thereby assessing its purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net A reversed-phase method, using a C18 column with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), would likely be effective. A UV detector would be suitable for detection, as the quinazoline ring system is strongly chromophoric. The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.orgnih.gov For this compound, its viability would depend on the compound's thermal stability and volatility. If stable enough to be vaporized without decomposition, GC-MS would provide excellent separation and definitive identification of the compound and any volatile impurities based on their mass spectra.

Spectroscopic Characterization of Reaction Intermediates

The synthesis of this compound likely proceeds via the radical bromination of a precursor, 5-bromo-8-methylquinazoline (B8813622). The spectroscopic characterization of reaction intermediates is crucial for understanding the reaction mechanism and optimizing conditions.

A key intermediate in this synthesis would be 5-bromo-8-(bromomethyl)quinazoline . This mono-brominated species can be distinguished from both the starting material and the final product using the spectroscopic techniques described above:

¹H NMR: The starting material would show a methyl singlet (-CH₃) around δ 2.5-3.0 ppm. The intermediate would exhibit a bromomethyl singlet (-CH₂Br) around δ 4.5-5.0 ppm. The final product has the dibromomethyl singlet (-CHBr₂) shifted further downfield (δ 6.5-7.5 ppm).

MS: The molecular ion peak for each species would differ by the mass of a bromine atom minus a hydrogen atom (~78 Da). The isotopic patterns would also differ: the starting material (one Br) would show an M:M+2 ratio of ~1:1, while the intermediate (two Br) would have an M:M+2:M+4 ratio of ~1:2:1, and the final product (three Br) a ratio of ~1:3:3:1.

By using techniques like HPLC or GC-MS to analyze aliquots from the reaction mixture over time, the consumption of the starting material and the appearance and subsequent consumption of the intermediate can be monitored, leading to a fully characterized and optimized synthetic route.

Computational and Theoretical Studies on 5 Bromo 8 Dibromomethyl Quinazoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 5-Bromo-8-(dibromomethyl)quinazoline, methods like Density Functional Theory (DFT) are employed to compute its electronic structure and various reactivity descriptors. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule. ufms.brresearchgate.net

These calculations yield crucial information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital for predicting the chemical reactivity of the compound. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These descriptors provide insights into the molecule's stability and propensity to react. For instance, a higher chemical hardness value suggests greater stability and lower reactivity. nih.gov

Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | 2.5 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 | Escaping tendency of electrons |

| Global Electrophilicity (ω) | μ² / (2η) | 3.2 | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustrative example of the data generated from quantum chemical calculations.

Density Functional Theory (DFT) Studies on Conformational Analysis

The dibromomethyl group at the 8-position of the quinazoline (B50416) ring introduces rotational flexibility, leading to different possible conformations. Density Functional Theory (DFT) is a powerful tool for exploring the conformational landscape of this compound. By systematically rotating the dihedral angles associated with the dibromomethyl substituent, a potential energy surface can be mapped out.

These calculations can identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The relative energies of these conformers, along with the energy barriers for their interconversion, can be determined. This information is crucial for understanding the molecule's shape and how its structure might influence its interactions with other molecules.

Modeling of Reaction Mechanisms and Transition State Geometries

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

For instance, in a nucleophilic substitution reaction at the dibromomethyl carbon, DFT calculations can be used to model the approach of the nucleophile, the formation of a transition state, and the departure of a bromide ion. The geometry of the transition state provides critical insights into the steric and electronic factors that control the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the feasibility of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the structural characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts. nih.gov Calculated shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane. acs.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can help confirm the molecule's structure. While DFT calculations provide good correlations with experimental values, empirical scaling may be applied to improve accuracy. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as C-H stretches, C=N stretches, and C-Br stretches. While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve better agreement with experimental spectra. nih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C4 | 162.8 |

| C5 | 118.5 |

| C6 | 128.9 |

| C7 | 127.4 |

| C8 | 135.1 |

| C8a | 149.3 |

| C4a | 125.6 |

| CHBr₂ | 40.7 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data generated from DFT calculations.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, particularly its interactions in a solution or with a biological target. tandfonline.com MD simulations model the movement of atoms over time by solving Newton's equations of motion.

Topological Analysis of Electron Density (e.g., AIM, NBO)

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, analyzes the topology of the electron density to define atoms and chemical bonds. comporgchem.comgla.ac.uk This analysis can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide information about the nature and strength of the bonds.

Natural Bond Orbital (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. nih.gov This method is particularly useful for studying intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could reveal stabilizing interactions between the lone pairs on the nitrogen atoms and the antibonding orbitals of adjacent bonds. ufms.brresearchgate.net

Future Research Directions and Unexplored Avenues in 5 Bromo 8 Dibromomethyl Quinazoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted quinazolines can be complex, and current methods may rely on harsh reagents or produce significant waste. Future research could focus on developing more efficient and environmentally friendly synthetic routes to 5-Bromo-8-(dibromomethyl)quinazoline and its analogs.

Key Research Objectives:

One-Pot Syntheses: Designing one-pot, multi-component reactions that combine readily available starting materials to construct the target molecule in a single, efficient operation. This approach would minimize intermediate purification steps, saving time and resources. researchgate.net

C-H Activation/Functionalization: Exploring late-stage functionalization of a pre-formed 5-bromoquinazoline (B1371632) scaffold via C-H activation to introduce the dibromomethyl group. This would provide a more convergent and flexible synthetic strategy.

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (such as heterogeneous catalysts that can be easily recovered and reused), and energy sources (like microwave or ultrasound irradiation) to reduce the environmental impact of the synthesis.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity | Optimization of reaction conditions for multiple steps |

| C-H Functionalization | Late-stage modification, increased molecular diversity | Regioselectivity, catalyst development |

| Green Synthesis | Reduced environmental impact, improved safety | Catalyst stability and reusability, reaction efficiency |

Investigation of Unconventional Reactivity Patterns

The dibromomethyl group is a versatile functional handle that can be transformed into a variety of other groups. Investigating its reactivity in the context of the 5-bromoquinazoline scaffold could reveal novel chemical transformations.

Potential Areas of Exploration:

Formylation and Aldehyde Chemistry: Conversion of the dibromomethyl group into a formyl group (an aldehyde) would provide a key intermediate for a wide range of subsequent reactions, including reductive aminations, Wittig reactions, and the synthesis of other heterocyclic rings.

Generation of Carbenes or Carbenoids: Under specific conditions, the dibromomethyl group could serve as a precursor to a carbene or carbenoid species, which could then participate in cycloadditions or C-H insertion reactions to create complex molecular architectures.

Cross-Coupling Reactions: The aromatic bromine at the 5-position is a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to modulate the electronic and steric properties of the molecule. rroij.com